5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid: is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H20N2O3 and a molecular weight of 240.2988 g/mol . It is characterized by the presence of an ethyl group and a 1-ethyl-2-methylpropyl group attached to the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the bromination of diethyl ethylmalonate, followed by alkylation and cyclization . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors .
Medicine: Medically, derivatives of barbituric acid, including this compound, are explored for their sedative and hypnotic properties. They are used in the development of anesthetics and anticonvulsants .
Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . This interaction modulates chloride ion channels, resulting in hyperpolarization of neurons and decreased neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: Another barbituric acid derivative with similar sedative properties.
Amobarbital: Known for its use as a sedative and hypnotic.
Butabarbital: Used for its sedative effects and similar mechanism of action.
Uniqueness: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
Eigenschaften
CAS-Nummer |
95046-31-4 |
---|---|
Molekularformel |
C12H20N2O3 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
5-ethyl-5-(2-methylpentan-3-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-8(7(3)4)12(6-2)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
MXXWTDJMNCLMLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)C1(C(=O)NC(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.